molecular formula C14H18N2O B1149722 1-methyl-3-(morpholinomethyl)-indole CAS No. 180597-81-3

1-methyl-3-(morpholinomethyl)-indole

Cat. No.: B1149722
CAS No.: 180597-81-3
M. Wt: 230
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-3-(morpholinomethyl)-indole is a substituted indole derivative characterized by a methyl group at the 1-position and a morpholinomethyl moiety at the 3-position of the indole core. Morpholine derivatives are frequently employed in medicinal chemistry due to their ability to modulate solubility, bioavailability, and receptor interactions .

Properties

CAS No.

180597-81-3

Molecular Formula

C14H18N2O

Molecular Weight

230

Synonyms

1-methyl-3-(morpholinomethyl)-indole

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 1-methyl-3-(morpholinomethyl)-indole, highlighting differences in substituents, synthesis yields, spectral data, and bioactivity:

Compound Substituents Molecular Weight Synthetic Yield Key Spectral Data Reported Bioactivity Reference
1-Methyl-3-(3’-butylbut-3’-enyl)indole (1l) 3’-butylbut-3’-enyl at C3, methyl at N1 273.35 79% $^1$H NMR (CDCl$_3$): δ 7.62–7.59 (m, 1H), 3.74 (s, 3H) Not reported
1-(2-Morpholin-4-ylethyl)-1H-indole-3-carbaldehyde Morpholine-ethyl at N1, formyl at C3 258.32 Not reported InChIKey: LHARRKUJJINVHC-UHFFFAOYSA-N Intermediate in drug synthesis
1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl derivatives (5a, 5e, 5g) Trifluoromethyl-pyrazole at C3 ~350–400 50–85% $^1$H NMR: δ 7.3–7.5 (Ar-H), IR: 1710 cm$^{-1}$ (C=O) Antifungal (>50% inhibition at 50 µg/mL)
1-Methyl-3-(phenylselanyl)-1H-indole Phenylselanyl at C3, methyl at N1 274.20 Not reported $^1$H NMR: δ 7.2–7.6 (Ar-H), 3.85 (s, 3H) Antidiabetic, antioxidant in diabetic models
This compound (Inferred) Morpholinomethyl at C3, methyl at N1 ~244.30* N/A Predicted $^1$H NMR: δ 3.6–3.8 (morpholine protons), 3.1 (s, CH$_2$-morpholine) Hypothesized CNS/antimicrobial activity N/A

Notes:

  • *Molecular weight calculated based on structure.
  • Bioactivity for this compound is hypothesized based on morpholine’s role in enhancing blood-brain barrier penetration and antimicrobial activity in related compounds .

Key Findings from Analogous Compounds

Synthetic Flexibility : Morpholine-containing indoles are typically synthesized via alkylation or reductive amination. For example, 1-(2-morpholin-4-ylethyl)-1H-indole-3-carbaldehyde was prepared using condensation and reduction steps , while 1-methyl-3-(3’-butylbut-3’-enyl)indole was synthesized via palladium-catalyzed coupling (79% yield) .

Bioactivity Trends :

  • Antifungal Activity : 1,3,4-Oxadiazole thioether derivatives with trifluoromethyl groups exhibited >50% inhibition against Sclerotinia sclerotiorum .
  • Antioxidant/Neuroprotective Effects : Selenium-containing indoles (e.g., 1-methyl-3-(phenylselanyl)-1H-indole) reversed oxidative stress in diabetic models .

Spectroscopic Consistency : Methyl and morpholine substituents produce distinct $^1$H NMR signals (e.g., methyl singlets at δ 3.7–3.8 and morpholine multiplet at δ 3.6–3.8) .

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